L-ASPARTIC ACID (1,4-13C2; 15N)
Description
BenchChem offers high-quality L-ASPARTIC ACID (1,4-13C2; 15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-ASPARTIC ACID (1,4-13C2; 15N) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
136.06 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational Significance of Stable Isotope Probes in Contemporary Biological Inquiry
Stable isotope tracers are indispensable tools in modern biological and biomedical research. physoc.org Unlike their radioactive counterparts, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. diagnosticsworldnews.comresearchgate.net The fundamental principle behind their use lies in their mass difference. While chemically and functionally identical to their naturally abundant counterparts, the increased mass of stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) allows them to be detected and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comnih.gov
This ability to distinguish between the "labeled" tracer and the "unlabeled" native compound (the tracee) enables researchers to dynamically measure metabolic fluxes—the rates of turnover, synthesis, and degradation of biomolecules. physoc.orgdiagnosticsworldnews.com This provides a level of detail that is unattainable through simple measurements of metabolite concentrations, which only offer a static snapshot of the metabolic state. physoc.orgbitesizebio.com The application of stable isotope tracers has been instrumental in advancing our knowledge in diverse fields, from understanding protein metabolism and nutrient utilization to diagnosing diseases and developing new drugs. diagnosticsworldnews.comnih.gov
Rationale for Positional and Multi Isotopic Labeling of L Aspartic Acid in Advanced Metabolic Investigations
The strategic placement of stable isotopes within a molecule, known as positional labeling, provides an even deeper layer of metabolic information. nih.gov In the case of L-Aspartic Acid, a key amino acid involved in numerous metabolic pathways, labeling specific carbon and nitrogen atoms offers significant advantages. L-ASPARTIC ACID (1,4-13C2; 15N) is labeled with ¹³C at the first and fourth carbon positions and with ¹⁵N at the amino group. acetherapeutics.comnih.gov
This multi-isotopic and positional labeling strategy is crucial for several reasons:
Tracing Multiple Pathways: Aspartic acid is a central metabolite, participating in the urea (B33335) cycle, gluconeogenesis, and the synthesis of other amino acids and nucleotides. The distinct labeling pattern allows researchers to track the fate of both the carbon skeleton and the amino nitrogen independently as they move through these interconnected pathways.
Resolving Ambiguous Metabolic Routes: In many instances, a metabolite can be synthesized through multiple different pathways. mdpi.com Positional isotopomer analysis, which examines the specific location of isotopes in a product molecule, can help to differentiate and quantify the contributions of these various routes. nih.govmdpi.com For example, tracking the ¹³C from positions 1 and 4 of aspartate can help elucidate the activity of the tricarboxylic acid (TCA) cycle.
Enhanced Analytical Sensitivity and Specificity: The use of multiple labels increases the mass shift of the molecule, which can improve the sensitivity and specificity of detection by mass spectrometry. researchgate.net This is particularly advantageous when studying low-abundance metabolites or complex biological matrices.
The precision offered by L-ASPARTIC ACID (1,4-13C2; 15N) allows for a more granular and accurate mapping of metabolic networks, making it a powerful probe for advanced metabolic investigations.
Evolution of Isotopic Tracing Techniques and Their Impact on Metabolic Science
Chemoenzymatic and De Novo Synthetic Pathways for Site-Specific L-ASPARTIC ACID (1,4-13C2; 15N) Incorporation
The synthesis of L-aspartic acid with site-specific isotopic labels at the C1 and C4 carboxyl groups and the amino group requires a multi-step approach that often combines chemical synthesis with enzymatic reactions for stereoselectivity and efficiency. mdpi.comnih.gov
A primary chemoenzymatic route involves the enzymatic amination of a specifically labeled precursor. The process can start with a dicarboxylic acid labeled with ¹³C at the desired positions. For instance, a synthetic route could produce [1,4-¹³C₂]fumaric acid. This labeled precursor then undergoes an asymmetric hydroamination reaction. This key step is often catalyzed by the enzyme L-aspartate ammonia-lyase (aspartase), which facilitates the addition of ammonia (B1221849) across the double bond of fumarate (B1241708) to form L-aspartic acid. wikipedia.orgresearchgate.net To incorporate the ¹⁵N label, ¹⁵N-labeled ammonia (¹⁵NH₃) or an ammonium (B1175870) salt like ¹⁵NH₄Cl is used in this enzymatic step. researchgate.net This method offers high stereospecificity, yielding the desired L-enantiomer. researchgate.net
De novo chemical synthesis provides an alternative pathway, allowing for precise control over the placement of isotopic labels. mdpi.com A synthesis could begin with simpler, commercially available labeled precursors. For example, a reaction sequence might involve the coupling of a ¹³C-labeled cyanide (K¹³CN) to a suitable two-carbon fragment, followed by transformations to build the four-carbon backbone. The amino group can be introduced from a ¹⁵N-labeled source, such as ¹⁵N-ammonia or a protected ¹⁵N-amine, at a later stage. While chemical synthesis offers great flexibility, it may result in a racemic mixture of D- and L-aspartic acid, necessitating an additional resolution step to isolate the desired L-isomer. wikipedia.org
A comparison of potential precursor molecules for introducing the specific labels is outlined below.
Table 1: Precursors for Site-Specific Isotopic Labeling
| Isotope | Position | Precursor Molecule Example | Synthetic Step |
|---|---|---|---|
| ¹³C | C1, C4 | [1,4-¹³C₂]Fumaric Acid | Enzymatic amination with aspartase researchgate.net |
| ¹³C | C1 | [1-¹³C]Glycine derivative | Multi-step chemical synthesis |
| ¹³C | C4 | [¹³C]Carbon dioxide (for carboxylation) | Carboxylation reaction |
Biocatalytic and Fermentative Strategies for Isotopic L-Aspartic Acid Production
Biocatalytic and fermentative methods offer sustainable and highly selective alternatives to purely chemical synthesis for producing isotopically labeled amino acids. nih.gov
Biocatalytic Production: The most prominent biocatalytic method for L-aspartic acid production is the enzymatic conversion of fumaric acid and ammonia using immobilized enzymes or whole microbial cells with high aspartase activity. researchgate.netnih.gov For the production of L-ASPARTIC ACID (1,4-13C2; 15N), this established industrial process can be adapted by using specifically labeled substrates. The reaction mixture would contain [1,4-¹³C₂]fumaric acid and an excess of ¹⁵N-ammonia. researchgate.net Enzymes like aspartase from Escherichia coli or ethylenediamine-N,N′-disuccinic acid (EDDS) lyase can be used. rug.nlrsc.org EDDS lyase, for instance, shows a broad substrate scope and excellent enantioselectivity, making it a powerful tool for preparing non-canonical amino acids. rug.nlrsc.org
Fermentative Production: Fermentation utilizes microorganisms, such as metabolically engineered strains of Corynebacterium glutamicum or Escherichia coli, to produce amino acids from simple carbon and nitrogen sources. nih.govijettjournal.org To produce L-ASPARTIC ACID (1,4-13C2; 15N), the fermentation medium must be carefully designed to contain labeled precursors. This typically involves using a ¹³C-labeled carbon source (e.g., [1,4-¹³C₂]succinate or other specifically labeled intermediates that feed into the tricarboxylic acid (TCA) cycle) and a ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl). nih.gov
Metabolic engineering plays a crucial role in optimizing yields by redirecting metabolic flux towards the synthesis of aspartate. nih.govmdpi.com This can involve the overexpression of key enzymes like aspartase and the downregulation of pathways that consume aspartate. nih.gov While fermentation can be cost-effective for producing uniformly labeled compounds, achieving the specific 1,4-¹³C₂ labeling pattern through this method is complex and requires sophisticated metabolic engineering to control the flow of carbon through central metabolism. mdpi.com
Table 2: Comparison of Production Strategies
| Strategy | Key Features | Advantages | Challenges |
|---|---|---|---|
| Chemoenzymatic Synthesis | Combination of chemical synthesis and enzymatic steps. | High specificity in label placement; Stereoselective. mdpi.comresearchgate.net | Can involve multiple complex steps; Potential need for purification between steps. |
| Biocatalysis | Use of isolated enzymes or whole cells (e.g., E. coli with aspartase). researchgate.netnih.gov | High yield and enantiopurity; Milder reaction conditions. researchgate.net | Requires synthesis of labeled precursors (e.g., labeled fumarate). |
| Fermentation | Use of metabolically engineered microorganisms (C. glutamicum, E. coli). nih.gov | Can use simpler labeled starting materials; Potentially lower cost for large scale. nih.gov | Achieving site-specific labeling is difficult; Risk of isotope scrambling. nih.gov |
Rigorous Assessment of Isotopic Purity and Chemical Integrity for Advanced Research Applications
Ensuring the isotopic and chemical purity of L-ASPARTIC ACID (1,4-13C2; 15N) is paramount for its use in sensitive research applications like metabolomics and structural biology. symeres.com A multi-technique analytical approach is required to verify the final product's quality. rsc.orgnih.gov
Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining isotopic enrichment. nih.gov High-resolution mass spectrometry (HR-MS), such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap MS, can accurately measure the mass of the labeled molecule and resolve the isotopologues (molecules that differ only in their isotopic composition). nih.govnih.gov By analyzing the mass spectrum, one can determine the percentage of molecules that have successfully incorporated both ¹³C atoms and the ¹⁵N atom, as well as quantify any partially labeled or unlabeled species. nih.govalmacgroup.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is also employed to separate the target compound from any chemical impurities before mass analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, NMR spectroscopy is essential for confirming the precise location of the isotopic labels within the molecule. rsc.orgalexandraatleephillips.com
¹³C-NMR: A ¹³C-NMR spectrum will show signals only for the labeled carbon atoms. For L-ASPARTIC ACID (1,4-13C2; 15N), this would confirm the presence of ¹³C at the two carboxylic acid positions and the absence of ¹³C in the other two carbon positions.
¹⁵N-NMR: This technique can directly observe the ¹⁵N nucleus, confirming its incorporation. Heteronuclear correlation experiments like ¹H-¹⁵N HSQC can verify the location of the nitrogen atom by showing its coupling to the adjacent alpha-proton.
The combination of MS and NMR provides a comprehensive characterization, ensuring both high isotopic enrichment at the specific sites and the chemical purity of the compound. rsc.orgnih.gov
Table 3: Analytical Methods for Quality Assessment
| Analytical Technique | Information Provided | Purpose |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic distribution (isotopologues), molecular weight confirmation. nih.govalmacgroup.com | Quantifies the percentage of isotopic enrichment and detects unlabeled species. |
| Liquid Chromatography (LC) | Separation of the target compound from impurities. nih.govalexandraatleephillips.com | Ensures that the analysis is performed on a chemically pure sample. |
| ¹³C-NMR Spectroscopy | Position and number of ¹³C labels. symeres.com | Confirms site-specific incorporation of carbon-13 isotopes. |
| ¹⁵N-NMR Spectroscopy | Presence and location of the ¹⁵N label. symeres.com | Confirms site-specific incorporation of the nitrogen-15 (B135050) isotope. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in L-ASPARTIC ACID (1,4-13C2; 15N) Tracing Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for metabolic research, offering detailed insights into molecular structure, dynamics, and metabolic pathways. creative-proteomics.com Its non-destructive nature allows for the analysis of samples in vitro and in vivo, providing a dynamic view of metabolism. creative-proteomics.com When combined with stable isotope tracers like L-ASPARTIC ACID (1,4-13C2; 15N), NMR becomes a potent method for delineating metabolic kinetics and networks. creative-proteomics.com
High-Resolution Multidimensional NMR for Positional Isotopic Enrichment Mapping
High-resolution multidimensional NMR techniques are instrumental in mapping the specific positions of isotopic labels within metabolites. Two-dimensional [¹H, ¹³C] heteronuclear single quantum correlation (HSQC) spectroscopy is a particularly powerful tool in ¹³C-labeling experiments for metabolic flux analysis. springernature.com This method allows for the detection and quantification of multiple isotopomers—molecules that differ only in their isotopic composition—from a single spectrum. springernature.com
The labeling pattern of L-ASPARTIC ACID (1,4-13C2; 15N) can be precisely tracked as it is metabolized. For instance, the transfer of the ¹⁵N label can be monitored to understand nitrogen assimilation pathways in various organisms. masonaco.orgethz.ch Similarly, the fate of the ¹³C labels at the C1 and C4 positions can reveal the activity of key metabolic cycles, such as the tricarboxylic acid (TCA) cycle. researchgate.net The multiplet patterns observed in HSQC spectra are directly related to the abundances of different isotopomers, providing quantitative data on metabolic fluxes. springernature.com
A study on the metabolism of Ashbya gossypii grown on [1-¹³C]ethanol utilized NMR to determine the complete isotopomer distribution of aspartate. This data was crucial for quantifying the flux through the peroxisomal glyoxylate (B1226380) pathway. nih.gov Another approach, termed Positional Enrichment by Proton Analysis (PEPA), uses one-dimensional ¹H-NMR to determine the position and fractional enrichment of ¹³C labels by analyzing ¹³C-satellite peaks. researchgate.net
Application of Advanced NMR Spectroscopic Techniques in Biomolecular Structural Elucidation and Dynamic Analysis
Advanced NMR techniques are crucial for elucidating the structure and dynamics of biomolecules. The specific isotopic labeling in L-ASPARTIC ACID (1,4-13C2; 15N) provides valuable probes for these studies. ipb.pt For instance, the ¹⁵N label allows for the application of ¹⁵N-edited NMR experiments, which can enhance sensitivity and provide specific information about the nitrogen's environment. nih.gov
Solid-state NMR, often used for studying large biomolecular assemblies, benefits greatly from selective isotopic labeling. nih.gov By incorporating labeled amino acids like L-ASPARTIC ACID (1,4-13C2; 15N), researchers can measure specific inter-atomic distances and determine the conformation and packing of peptides and proteins. nih.gov Techniques like Rotational Echo Double Resonance (REDOR) can be used to measure ¹³C-¹⁵N dipolar couplings, providing precise distance constraints. nih.gov
In-cell NMR allows for the investigation of metabolic processes in living cells, providing a near-physiological view of dynamic events. acs.org Although technically challenging, advances in NMR technology are improving the ability to identify and quantify metabolites in real-time. acs.orgnih.gov The use of L-ASPARTIC ACID (1,4-13C2; 15N) in such studies can provide high-resolution data on the dynamic changes in aspartate metabolism within a cellular context. nih.gov
Quantitative Metabolic Flux Analysis (MFA) utilizing NMR Isotopomer Data
Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates of intracellular metabolic reactions. creative-proteomics.com Isotope labeling experiments, analyzed by NMR, are central to MFA as they provide detailed information on the flow of atoms through metabolic pathways. creative-proteomics.com The isotopomer distribution data obtained from NMR spectra of metabolites derived from L-ASPARTIC ACID (1,4-13C2; 15N) are used to constrain mathematical models of metabolism, allowing for the calculation of metabolic fluxes. researchgate.netnih.gov
The use of both ¹³C and ¹⁵N labels in L-ASPARTIC ACID (1,4-13C2; 15N) enables the simultaneous tracking of carbon and nitrogen flow, providing a more comprehensive picture of cellular metabolism. ethz.ch This dual-labeling strategy can improve the resolution of flux estimates, particularly for complex metabolic networks. ethz.ch For example, ¹³C-¹⁵N MFA can be used to quantify fluxes in central carbon and nitrogen metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the TCA cycle, and amino acid biosynthesis. ethz.ch
Recent advancements in MFA include the development of approaches that can analyze data from experiments where isotopic steady-state is not reached, known as isotopically non-stationary MFA (INST-MFA). vanderbilt.edu This is particularly useful for studying slower metabolic processes or in systems where achieving a steady state is difficult. vanderbilt.edu
Mass Spectrometry (MS) in L-ASPARTIC ACID (1,4-13C2; 15N) Tracing Studies
Mass spectrometry (MS) is another cornerstone analytical platform for metabolomics and metabolic flux analysis, offering high sensitivity and the ability to measure a wide range of metabolites. eurisotop.com In conjunction with isotopic tracers like L-ASPARTIC ACID (1,4-13C2; 15N), MS provides detailed information on the incorporation of stable isotopes into various metabolites. eurisotop.com
Targeted and Untargeted Metabolomics Approaches via Isotope-Resolved Mass Spectrometry (IRMS)
Metabolomics studies can be broadly categorized into targeted and untargeted approaches. metwarebio.commetabolon.com Targeted metabolomics focuses on the quantification of a predefined set of known metabolites, offering high precision and accuracy. metabolon.comnih.gov Untargeted metabolomics, on the other hand, aims to measure as many metabolites as possible in a sample, providing a global view of the metabolome. metwarebio.commetabolon.com
Isotope-Resolved Mass Spectrometry (IRMS) is a powerful technique that can distinguish between different isotopologues of a metabolite, providing information on the extent and position of isotopic labeling. nih.gov This is particularly valuable in tracing studies with L-ASPARTIC ACID (1,4-13C2; 15N), as it allows for the differentiation of labeled and unlabeled pools of aspartate and its downstream metabolites. nih.gov
Comparison of Targeted and Untargeted Metabolomics:
| Feature | Targeted Metabolomics | Untargeted Metabolomics |
| Scope | Predefined set of metabolites | Global analysis of all detectable metabolites |
| Quantification | Absolute quantification using standards | Relative quantification or semi-quantification |
| Sensitivity & Specificity | High | Variable, prone to false positives |
| Data Analysis | Straightforward | Complex, requires advanced bioinformatics |
| Application | Hypothesis testing, validation of biomarkers | Biomarker discovery, pathway mapping |
This table summarizes the key differences between targeted and untargeted metabolomics approaches. metwarebio.commetabolon.comnih.govcreative-proteomics.comnih.gov
In a targeted approach, one might specifically look for the incorporation of ¹³C and ¹⁵N from L-ASPARTIC ACID (1,4-13C2; 15N) into other amino acids, nucleotides, and intermediates of the TCA cycle. An untargeted approach would cast a wider net, potentially revealing unexpected metabolic fates of the labeled aspartate.
Quantitative Analysis of L-Aspartic Acid and Downstream Metabolites by Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of metabolites. nih.gov This method involves adding a known amount of an isotopically labeled version of the analyte—in this case, a compound like L-ASPARTIC ACID (1,4-13C2; 15N) could serve as an internal standard—to a sample. nih.govacs.org By measuring the ratio of the unlabeled (endogenous) analyte to the labeled standard, the concentration of the endogenous analyte can be precisely determined. nih.govacs.org
IDMS is particularly useful for quantifying L-aspartic acid and its downstream metabolites in complex biological matrices. The use of a labeled internal standard compensates for variations in sample preparation and instrument response, leading to highly accurate and reproducible results. mdpi.com This technique is routinely used to certify the concentrations of analytes in standard reference materials. nih.govresearchgate.net
Example of IDMS Application:
To quantify the concentration of endogenous L-aspartic acid in a plasma sample, a known amount of L-ASPARTIC ACID (1,4-13C2; 15N) would be added. After extraction and analysis by LC-MS/MS, the peak areas of the endogenous (unlabeled) and labeled aspartic acid would be measured. The ratio of these peak areas, in conjunction with a calibration curve, would be used to calculate the precise concentration of the endogenous L-aspartic acid. nih.govacs.org
This method can be extended to quantify downstream metabolites by using appropriately labeled standards for each metabolite of interest. This allows for a comprehensive and quantitative understanding of the metabolic pathways involving L-aspartic acid.
Comprehensive Applications of L Aspartic Acid 1,4 13c2; 15n in Metabolic Pathway Elucidation
Elucidation of Central Carbon Metabolism Pathways and Anaplerotic/Cataplerotic Fluxes
L-ASPARTIC ACID (1,4-13C2; 15N) is instrumental in dissecting the complexities of central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle and its interplay with other key pathways. Its unique labeling pattern allows for the precise tracking of carbon atoms as they are metabolized, providing quantitative insights into reaction rates and pathway contributions.
Quantitative Assessment of Tricarboxylic Acid (TCA) Cycle Fluxes
The TCA cycle is a central hub of cellular metabolism, and understanding the flow of metabolites through this pathway is crucial for comprehending cellular energy status and biosynthetic capabilities. When L-ASPARTIC ACID (1,4-13C2; 15N) is introduced into a biological system, it can be readily converted to oxaloacetate, a key intermediate of the TCA cycle, through the action of aspartate aminotransferase.
The ¹³C labels at the C1 and C4 positions of aspartate are transferred to the corresponding carbons in oxaloacetate. As this labeled oxaloacetate enters and cycles through the TCA pathway, the distribution of the ¹³C isotopes among the various TCA cycle intermediates can be meticulously tracked using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This allows for the quantification of anaplerotic fluxes (reactions that replenish TCA cycle intermediates) and cataplerotic fluxes (reactions that remove TCA cycle intermediates for biosynthesis).
For instance, the entry of the [1,4-¹³C₂]-oxaloacetate into the TCA cycle and its subsequent condensation with acetyl-CoA to form citrate (B86180) will result in a specific labeling pattern in the downstream intermediates. By analyzing the mass isotopomer distribution of metabolites like citrate, α-ketoglutarate, succinate (B1194679), fumarate (B1241708), and malate, researchers can calculate the relative contributions of different anaplerotic pathways.
Table 1: Illustrative Data on TCA Cycle Intermediate Labeling from L-ASPARTIC ACID (1,4-13C2; 15N)
| TCA Cycle Intermediate | M+2 Isotopologue Abundance (%) | Inferred Flux Activity |
| Citrate | 35 | High entry of labeled oxaloacetate |
| α-Ketoglutarate | 28 | Active forward flux through the TCA cycle |
| Succinate | 25 | Continued cycling and potential efflux |
| Fumarate | 30 | Re-entry or equilibration with other pools |
| Malate | 40 | High anaplerotic input from aspartate |
Note: The data presented in this table is illustrative and intended to demonstrate the type of information that can be obtained from such an experiment.
Interplay with Glycolysis and Gluconeogenesis Pathways
The metabolic fate of L-ASPARTIC ACID (1,4-13C2; 15N) is not confined to the TCA cycle. Through the action of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), the labeled oxaloacetate derived from the tracer can be decarboxylated to form phosphoenolpyruvate (PEP), a key intermediate in both glycolysis and gluconeogenesis.
By tracing the ¹³C labels from aspartate into glycolytic and gluconeogenic intermediates, the bidirectional flow of metabolites between the TCA cycle and these pathways can be quantified. For example, the appearance of ¹³C in glucose-6-phosphate would indicate active gluconeogenesis from an aspartate-derived carbon source. Conversely, the dilution of the ¹³C label in the TCA cycle intermediates can provide insights into the influx of unlabeled carbons from glycolysis. The simultaneous tracing of the ¹⁵N atom provides an additional layer of information regarding the nitrogen balance associated with these carbon fluxes.
Investigations into Amino Acid Biosynthesis and Interconversion Networks
The dual-labeled nature of L-ASPARTIC ACID (1,4-13C2; 15N) makes it an exceptionally valuable tracer for studying the intricate web of amino acid biosynthesis and interconversion.
Tracing Biosynthesis of Aspartate-Derived Amino Acids (e.g., Lysine, Methionine, Threonine, Isoleucine)
Aspartate serves as the primary precursor for the biosynthesis of several essential amino acids, including lysine, methionine, threonine, and isoleucine. By supplying L-ASPARTIC ACID (1,4-13C2; 15N) as a tracer, researchers can follow the incorporation of both the ¹³C-labeled carbon backbone and the ¹⁵N-labeled amino group into these newly synthesized amino acids.
This allows for a direct and quantitative measurement of the flux through these biosynthetic pathways. The specific positions of the ¹³C labels in the resulting amino acids can also provide valuable information about the activity of different enzymatic steps within the pathways. For example, tracing the fate of the C4 carbon of aspartate into the different carbons of threonine can help to elucidate the reaction mechanism of the enzymes involved.
Table 2: Illustrative Data on the Incorporation of Labels from L-ASPARTIC ACID (1,4-13C2; 15N) into Aspartate-Family Amino Acids
| Amino Acid | ¹³C Enrichment (%) | ¹⁵N Enrichment (%) | Inferred Biosynthetic Activity |
| Lysine | 15 | 18 | Moderate de novo synthesis |
| Methionine | 10 | 12 | Lower de novo synthesis |
| Threonine | 20 | 22 | High de novo synthesis |
| Isoleucine | 12 | 14 | Moderate de novo synthesis |
Note: The data presented in this table is illustrative and intended to demonstrate the type of information that can be obtained from such an experiment.
Dissection of L-Aspartic Acid Catabolic Pathways in Diverse Biological Systems
In addition to its role as a biosynthetic precursor, L-aspartic acid can also be catabolized for energy production or to generate other metabolic intermediates. The use of L-ASPARTIC ACID (1,4-13C2; 15N) allows for the detailed investigation of these catabolic routes in various organisms, from bacteria to mammals.
For instance, the conversion of aspartate to fumarate via the purine (B94841) nucleotide cycle can be traced by monitoring the appearance of labeled fumarate. Furthermore, the transamination of aspartate to oxaloacetate and its subsequent conversion to pyruvate (B1213749) and then to lactate (B86563) or acetyl-CoA can be followed by tracking the ¹³C labels. The ¹⁵N label concurrently tracks the fate of the amino group, which can be transferred to other molecules or excreted as waste products like urea (B33335). This comprehensive view of both carbon and nitrogen metabolism is crucial for understanding the complete breakdown of aspartate in different physiological and pathological states.
Analysis of Protein Turnover and De Novo Protein Synthesis Mechanisms
The dynamics of protein synthesis and degradation, collectively known as protein turnover, are fundamental to cellular health and function. L-ASPARTIC ACID (1,4-13C2; 15N) can be employed as a tracer to measure the rates of de novo protein synthesis.
When cells are cultured in a medium containing this labeled amino acid, it is incorporated into newly synthesized proteins. By isolating proteins and analyzing the enrichment of ¹³C and ¹⁵N in their constituent aspartate residues over time, the rate of protein synthesis can be accurately determined. This technique, often referred to as stable isotope labeling by amino acids in cell culture (SILAC), provides a powerful method for studying the regulation of protein expression under various conditions. The dual label offers a more robust and internally controlled measurement compared to single-labeled amino acids.
Functional Genomics and Metabolomics Interrogation of Nucleotide Biosynthesis Pathways
L-ASPARTIC ACID (1,4-13C2; 15N) is an indispensable tracer for investigating the de novo synthesis of nucleotides, the fundamental building blocks of DNA and RNA. Its unique labeling pattern enables the precise tracking of both carbon and nitrogen atoms as they are incorporated into purine and pyrimidine (B1678525) rings.
In the de novo pyrimidine biosynthesis pathway, aspartate is a direct precursor. The synthesis of the pyrimidine ring begins with the formation of carbamoyl (B1232498) phosphate (B84403), which then condenses with aspartate in a reaction catalyzed by aspartate transcarbamoylase. nih.gov This initial step incorporates the nitrogen and a portion of the carbon skeleton of aspartate into the nascent pyrimidine ring. By using L-ASPARTIC ACID (1,4-13C2; 15N), researchers can follow the labeled nitrogen and carbons into key intermediates such as orotate (B1227488) and ultimately into pyrimidine nucleotides like uridine (B1682114) monophosphate (UMP) and cytidine (B196190) triphosphate (CTP). nih.govresearchgate.net
The utility of this labeled compound extends to the study of purine biosynthesis as well. While glutamine is a primary nitrogen donor in this pathway, one of the nitrogen atoms in the purine ring is directly derived from the amino group of aspartate. nih.gov Furthermore, the carbon backbone of aspartate is incorporated into the purine intermediate, adenylosuccinate, which is then converted to adenosine (B11128) monophosphate (AMP). The dual labeling of L-ASPARTIC ACID (1,4-13C2; 15N) allows for the simultaneous tracing of both carbon and nitrogen contributions to the purine nucleotide pool.
Metabolomics studies coupled with the use of this tracer can provide quantitative insights into the flux through these pathways under various physiological or pathological conditions. For instance, in cancer cells, where nucleotide synthesis is often upregulated to support rapid proliferation, tracing the incorporation of labels from L-ASPARTIC ACID (1,4-13C2; 15N) can reveal critical nodes and regulatory points in the network. nih.gov
Table 1: Contribution of L-Aspartate to Nucleotide Biosynthesis
| Nucleotide Class | Role of L-Aspartate | Labeled Atoms from L-ASPARTIC ACID (1,4-13C2; 15N) Incorporated |
|---|---|---|
| Pyrimidines | Direct precursor for the ring structure | ¹⁵N from the amino group and ¹³C from the carboxyl groups |
| Purines | Provides one nitrogen atom and is a precursor to an intermediate | ¹⁵N from the amino group and ¹³C from the carbon skeleton |
Interconnectivity with Fatty Acid and Lipid Metabolic Routes
The metabolic journey of L-ASPARTIC ACID (1,4-13C2; 15N) is not confined to nucleotide synthesis. Its carbon skeleton can also be funneled into pathways connected to fatty acid and lipid metabolism, providing a means to probe these critical cellular processes.
Aspartate can be converted to oxaloacetate, a key intermediate in the tricarboxylic acid (TCA) cycle. researchgate.net Within the mitochondria, oxaloacetate can condense with acetyl-CoA to form citrate. Under conditions of energy surplus, citrate can be exported to the cytosol, where it is cleaved by ATP citrate lyase to regenerate acetyl-CoA. This cytosolic acetyl-CoA is the primary building block for de novo fatty acid synthesis. youtube.com
This approach is particularly valuable for understanding metabolic reprogramming in various diseases. For example, some cancer cells exhibit an increased reliance on alternative carbon sources to fuel lipid synthesis, which is essential for membrane production and signaling molecule synthesis. Tracing studies with L-ASPARTIC ACID (1,4-13C2; 15N) can elucidate the extent to which aspartate metabolism supports these lipogenic pathways.
Table 2: Tracing the Carbon from L-ASPARTIC ACID (1,4-13C2; 15N) into Fatty Acids
| Metabolic Intermediate | Role in Linking Aspartate to Lipid Synthesis | Labeled Atoms Traced |
|---|---|---|
| Oxaloacetate | Direct conversion product of aspartate in the TCA cycle | ¹³C |
| Citrate | Formed from oxaloacetate and acetyl-CoA; shuttled to the cytosol | ¹³C |
| Acetyl-CoA | Regenerated from citrate in the cytosol; the precursor for fatty acid synthesis | ¹³C |
| Palmitate | A primary product of de novo fatty acid synthesis | ¹³C |
Advanced Research Applications of L Aspartic Acid 1,4 13c2; 15n in Model Biological Systems
Microbial Metabolic Engineering and Fermentation Process Optimization
In the field of microbial metabolic engineering, producing valuable chemicals such as amino acids and organic acids sustainably and efficiently is a primary goal. Organisms like Escherichia coli and Corynebacterium glutamicum are frequently used as cell factories. nih.gov Isotope-labeled tracers, particularly L-ASPARTIC ACID (1,4-13C2; 15N), are instrumental in quantitatively mapping the flow of metabolites, an approach known as ¹³C-Metabolic Flux Analysis (MFA). nih.govvanderbilt.edu
By introducing L-ASPARTIC ACID (1,4-13C2; 15N) into the culture medium, researchers can track how its carbon and nitrogen atoms are distributed across the microbe's metabolic network. The ¹³C labels on the carboxyl groups are particularly useful for probing the activity of the Tricarboxylic Acid (TCA) cycle and anaplerotic reactions, which are central to cellular energy and biosynthesis. For instance, the metabolism of aspartate in E. coli is characterized by high fluxes through the TCA cycle. udel.edu The ¹⁵N label allows for the simultaneous quantification of nitrogen assimilation and transamination reactions, revealing how the amino group is transferred to other molecules, a critical aspect of amino acid biosynthesis. nih.govbiorxiv.org
This detailed flux information helps identify metabolic bottlenecks, where a pathway is slow or inefficient, and uncovers wasteful byproduct formations. vanderbilt.edu For example, a study on Oenococcus oeni revealed that excessive L-aspartic acid concentrations could alter D-glucose metabolism, leading to an overproduction of acetic acid instead of the desired products. nih.gov Armed with this knowledge from tracer studies, engineers can make targeted genetic modifications—such as overexpressing a rate-limiting enzyme or knocking out a competing pathway—to redirect metabolic flow, thereby enhancing the yield, rate, and purity of the desired fermentation product. vanderbilt.edu
**Table 1: Representative Metabolic Flux Analysis in Engineered E. coli*** *This interactive table illustrates how tracing L-ASPARTIC ACID (1,4-13C2; 15N) can quantify changes in metabolic fluxes between a wild-type and an engineered strain designed for enhanced succinate (B1194679) production. Data is representative of typical MFA studies.
| Metabolic Pathway | Key Reaction | Relative Flux (Wild-Type) | Relative Flux (Engineered Strain) | Inferred Impact of Tracer |
|---|---|---|---|---|
| TCA Cycle | Citrate (B86180) Synthase | 100 | 85 | ¹³C label from aspartate enters via oxaloacetate, showing reduced entry into the canonical TCA cycle. |
| Anaplerosis | Phosphoenolpyruvate (B93156) Carboxylase | 40 | 25 | Reduced anaplerotic feed, as succinate pathway is prioritized. |
| Glyoxylate (B1226380) Shunt | Isocitrate Lyase | 5 | 50 | Upregulation of the shunt is confirmed by altered ¹³C patterns in succinate and malate. |
| Amino Acid Synthesis | Aspartate Transaminase | 60 | 95 | High ¹⁵N transfer indicates increased flux from aspartate towards other amino acids and precursors. |
| Succinate Export | Succinate Transport | 15 | 150 | The targeted engineering successfully redirects carbon flux towards succinate production and export. |
Plant Metabolic Responses to Abiotic Stress and Environmental Perturbations
L-aspartic acid is a central metabolite in plants, serving as a precursor for the biosynthesis of other amino acids (like asparagine, lysine, and threonine), nucleotides, and organic acids. nih.govnih.gov Plants reconfigure their metabolic networks in response to abiotic stresses such as drought, salinity, and extreme temperatures to maintain homeostasis and produce protective compounds. nih.govmdpi.com Aspartate is often a key responsive metabolite in these acclimation processes. For example, its concentration has been observed to increase significantly in species like Brassica napus under drought conditions and accumulate in tomato plants exposed to arsenate contamination. nih.gov
Using L-ASPARTIC ACID (1,4-13C2; 15N) as a tracer in plant studies allows scientists to move beyond static measurements of metabolite levels and dynamically track the metabolic fate of aspartate under stress. By applying the labeled compound to plant tissues or whole plants, researchers can elucidate which protective pathways are activated. The ¹³C label can trace the carbon skeleton's flow into the TCA cycle for energy production or into the synthesis of osmolytes like proline, which helps stabilize cellular structures. mdpi.com The ¹⁵N label simultaneously tracks how nitrogen from aspartate is remobilized into other nitrogenous compounds, such as asparagine, which is crucial for nitrogen storage and transport during stress. nih.gov This provides a systems-level understanding of how plants allocate critical resources (carbon and nitrogen) to survive adverse environmental conditions.
Table 2: Hypothetical Tracer Analysis of Aspartate Metabolism in Plant Leaves Under Drought Stress This interactive table shows plausible findings from an experiment using L-ASPARTIC ACID (1,4-13C2; 15N) to compare metabolic flux in well-watered versus drought-stressed plant leaves.
| Metabolic Pathway | Destination Metabolite | Isotope Incorporation (Control) | Isotope Incorporation (Drought Stress) | Interpretation |
|---|---|---|---|---|
| Nitrogen Storage | Asparagine | Low ¹⁵N enrichment | High ¹⁵N enrichment | Drought triggers the conversion of aspartate to asparagine for nitrogen storage and transport. |
| TCA Cycle | Citrate / Malate | High ¹³C enrichment | Moderate ¹³C enrichment | Carbon from aspartate is maintained in the TCA cycle but may be partially redirected. |
| Amino Acid Synthesis | Proline | Low ¹³C / ¹⁵N enrichment | High ¹³C / ¹⁵N enrichment | Aspartate-derived carbon and nitrogen are shunted towards the synthesis of proline, a key osmoprotectant. |
| Nucleotide Synthesis | UMP / AMP | Moderate ¹³C / ¹⁵N enrichment | Low ¹³C / ¹⁵N enrichment | Growth-related pathways like nucleotide synthesis are deprioritized to conserve resources. |
Elucidation of Cellular Metabolism in Controlled In Vitro Models
Controlled in vitro systems, such as cell cultures, are fundamental models for dissecting cellular physiology and disease, particularly in cancer research. Cancer cells are known to reprogram their metabolism to support rapid proliferation. L-aspartic acid is essential for this process, as it provides the building blocks for both protein and nucleotide synthesis. nih.gov The requirement of aspartate for cell growth is partly due to its critical role in sustaining nucleotide biosynthesis. nih.gov
Introducing L-ASPARTIC ACID (1,4-13C2; 15N) to cell cultures enables precise mapping of these anabolic pathways. For example, studies using ¹³C-labeled glutamine, which is converted to labeled aspartate in cells, have shown that the carbon backbone of aspartate is a major source for pyrimidine (B1678525) ring biosynthesis in activated CD8+ T cells and other proliferating cell types. nih.gov The dual-labeled tracer would allow researchers to confirm this route directly; the ¹³C atoms would be incorporated into the pyrimidine ring of molecules like Uridine (B1682114) monophosphate (UMP), while the ¹⁵N atom would be used in the synthesis of purine (B94841) nucleotides. This ability to trace atoms from a single precursor into distinct downstream products is a key advantage of multi-isotope labeling. Such experiments provide critical insights into the metabolic dependencies of specific cell types, potentially revealing vulnerabilities that can be targeted for therapeutic intervention. nih.gov
Table 3: Observed Metabolic Fate of Labeled Aspartate in Proliferating Lymphocytes This interactive table is based on findings from studies tracing glutamine-derived aspartate in activated T cells, demonstrating how L-ASPARTIC ACID (1,4-13C2; 15N) would be used to obtain such data. nih.gov
| Analyte | Mass Isotopologue Measured | Relative Abundance (%) | Metabolic Pathway Implicated |
|---|---|---|---|
| Aspartate | M+2 (from ¹³C₂) / M+1 (from ¹⁵N) | >95 | Tracer Uptake / Pool Enrichment |
| Malate | M+2 | 35 | TCA Cycle / Malate-Aspartate Shuttle |
| Citrate | M+2 | 25 | TCA Cycle |
| Uridine Monophosphate (UMP) | M+2 | 30 | De novo Pyrimidine Synthesis |
| Alanine | M+1 (from ¹⁵N) | 40 | Transamination |
Ex Vivo Metabolic Profiling for Systems-Level Biochemical Understanding
Ex vivo studies, which use intact tissues cultured outside the body, bridge the gap between simplified in vitro models and complex in vivo organisms. This approach preserves the tissue architecture and some of the cell-cell interactions of a native organ, offering a more physiologically relevant context for metabolic studies. nih.gov Recent advances have enabled global metabolic flux analysis in ex vivo human liver tissue, demonstrating that key metabolic functions remain active for extended periods in culture. nih.gov
The application of L-ASPARTIC ACID (1,4-13C2; 15N) in ex vivo models allows for a targeted investigation of organ-specific metabolism. For instance, by perfusing or culturing a liver slice with the labeled aspartate, researchers can quantify its role in canonical liver functions such as gluconeogenesis, urea (B33335) cycle activity, and bile acid synthesis. nih.gov The ¹³C label can be tracked into glucose (via oxaloacetate), while the ¹⁵N label can be followed into urea, providing simultaneous flux measurements for carbon and nitrogen disposal pathways. This method is also powerful for studying metabolic diseases. For example, tissue from a diseased organ can be profiled and compared to healthy tissue to pinpoint metabolic dysregulations. Similarly, the metabolic response of a tissue to a drug candidate can be assessed ex vivo, offering a powerful platform for preclinical studies and systems-level biochemical understanding. researchgate.net
Table 4: Analysis of Aspartate Metabolism in Ex Vivo Human Liver Tissue Slices This interactive table presents representative data from an ex vivo tracing experiment, illustrating how L-ASPARTIC ACID (1,4-13C2; 15N) can be used to probe key hepatic functions.
| Metabolic Function | Key Metabolite Analyzed | Isotope Label Tracked | Observed Label Enrichment | Biochemical Interpretation |
|---|---|---|---|---|
| Gluconeogenesis | Glucose | ¹³C | Low | Aspartate is a minor substrate for glucose production under basal conditions. |
| Urea Cycle | Urea | ¹⁵N | High | The nitrogen from aspartate is efficiently shuttled into the urea cycle for ammonia (B1221849) detoxification. |
| Bile Acid Conjugation | Glycocholate | None from this tracer | - | This specific tracer does not directly contribute to the glycine (B1666218) moiety of glycocholate. |
| Transamination | Glutamate (B1630785) | ¹⁵N | High | Significant nitrogen exchange between aspartate and glutamate pools via aspartate aminotransferase. |
| Energy Metabolism | TCA Intermediates (e.g., Fumarate) | ¹³C | High | Aspartate's carbon skeleton readily enters and participates in the TCA cycle. |
Computational and Theoretical Frameworks for Interpreting L Aspartic Acid 1,4 13c2; 15n Isotopic Tracing Data
Development and Application of Metabolic Flux Models (MFA) Incorporating Isotope Labeling Data
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govnih.gov When combined with stable isotope labeling experiments, it becomes isotope-assisted MFA (iMFA), a technique that provides a detailed and quantitative map of cellular metabolic activity. nih.gov The fundamental principle of iMFA involves introducing a substrate labeled with stable isotopes, like L-ASPARTIC ACID (1,4-13C2; 15N), into a biological system and then measuring the distribution of these isotopes in downstream metabolites. isotope.com
The development of an MFA model begins with the construction of a stoichiometric model of the metabolic network of interest. This model comprises a list of all relevant biochemical reactions and their reactant-product relationships. Crucially, for iMFA, the model must also include the specific atom transitions for each reaction, tracking the fate of each carbon and nitrogen atom from substrate to product. maranasgroup.com When L-ASPARTIC ACID (1,4-13C2; 15N) is used as a tracer, the model follows the path of the ¹³C atoms at positions 1 and 4, and the ¹⁵N atom, as aspartate is converted into other molecules. For instance, aspartate is a direct precursor for several other amino acids and a key component in the urea (B33335) cycle and purine (B94841) and pyrimidine (B1678525) synthesis. biorxiv.orgnih.gov
The application of the model involves feeding the isotopic labeling data, obtained from techniques like GC-MS or LC-MS, into a computational algorithm. frontiersin.orgisotope.com This algorithm then estimates the intracellular fluxes by finding the set of flux values that best explains the experimentally measured labeling patterns of various metabolites. frontiersin.org The use of dual-labeled tracers like L-ASPARTIC ACID (1,4-13C2; 15N) is particularly advantageous as it allows for the simultaneous quantification of both carbon and nitrogen metabolism. biorxiv.orgnih.govembopress.org This integrated approach, often termed ¹³C¹⁵N-MFA, provides a more comprehensive understanding of how carbon and nitrogen pathways are coordinated, with studies identifying key nodes like glutamate (B1630785) as central for nitrogen donation to other amino acids. biorxiv.orgnih.govembopress.org
Recent research has focused on expanding these models to a genome-scale and developing frameworks that can handle dynamic (non-steady-state) labeling data, further increasing the power and scope of MFA. frontiersin.orgmaranasgroup.com
| Concept | Description | Relevance to L-ASPARTIC ACID (1,4-13C2; 15N) Tracing |
|---|---|---|
| Stoichiometric Model | A mathematical representation of a metabolic network, including all relevant reactions and metabolites. | Defines the possible pathways through which the ¹³C and ¹⁵N labels from aspartate can be distributed. |
| Atom Transition Network | Maps the transfer of individual atoms from reactants to products for each reaction in the network. | Essential for predicting the labeling patterns of downstream metabolites based on the known labels in L-Aspartic Acid. |
| Isotopomer/Isotopologue | Isotopologues are molecules that differ only in their isotopic composition. Isotopomers are isomers with isotopic atoms at different positions. nih.gov | The measured distribution of isotopologues of metabolites like malate or other amino acids is the primary data input for flux calculations. isotope.com |
| Flux Estimation | The computational process of calculating the reaction rates that best fit the experimental isotope labeling data. | Quantifies the activity of pathways such as the TCA cycle, gluconeogenesis, and amino acid biosynthesis using data from the tracer. |
| Steady-State Assumption | Assumes that intracellular metabolite concentrations and fluxes are constant over time. nih.gov | Simplifies the mathematical modeling, although non-stationary MFA models are also being developed for dynamic systems. frontiersin.org |
Algorithmic Approaches for Isotopic Pattern Deconvolution and Data Normalization
The mass spectra obtained from isotopic tracing experiments are complex, often containing overlapping signals from different isotopologues and other molecules. researchgate.net Therefore, before flux estimation can occur, the raw data must be processed through several algorithmic steps, primarily deconvolution and normalization.
Isotopic Pattern Deconvolution is the process of resolving the measured mass spectrum of a metabolite into the relative abundances of its different isotopologues (e.g., M+0, M+1, M+2, etc.). This is a critical step because the mass isotopomer distribution (MID) is the direct input for MFA calculations. Several algorithmic approaches have been developed for this purpose:
Least-Squares Fitting: Many algorithms compare the experimentally measured isotopic pattern against a theoretical pattern calculated from the natural abundance of isotopes. By adjusting the abundances of different labeled species, the algorithm finds the best fit that minimizes the difference (residual sum of squares) between the theoretical and experimental spectra.
Genetic Algorithms: More advanced methods, such as the 'Genetic Algorithm for Isotopologues in Metabolic Systems' (GAIMS), have been developed to solve the complex simultaneous equations representing isotopologue compositions, which are mixtures of different isotopomer species. nih.gov
Profile Deconvolution: Some tools, like the isotopic profile deconvoluted chromatogram (IPDC) algorithm, screen high-resolution mass spectrometry data by matching experimental isotopic profiles against a large database of theoretical profiles for known chemical formulas. acs.orgacs.org
Parameter-Free Algorithms: Newer approaches, such as the Pyco peak detection and Prism isotope grouping algorithms, aim to improve consistency and reduce false positives by avoiding restrictive assumptions about peak shape. lcms.cz
Data Normalization is another crucial step in processing metabolomics data. It aims to correct for systematic variations that are not of biological origin, such as differences in sample loading, instrument sensitivity, or ion suppression effects. Proper normalization ensures that quantitative comparisons between different samples are valid. Common normalization strategies include:
Internal Standard Normalization: An internal standard, a compound not expected to be found in the biological sample, is added in a known amount to every sample. The signal intensity of all measured metabolites is then divided by the intensity of the internal standard.
Total Ion Current (TIC) Normalization: The intensity of each metabolite is divided by the total ion current of that sample. This assumes that the total amount of metabolites is similar across samples.
Probabilistic Quotient Normalization (PQN): This method corrects for dilution effects by calculating the most probable dilution factor by looking at the distribution of quotients of the amplitudes of a test spectrum by those of a reference spectrum.
The choice of deconvolution and normalization methods can significantly impact the final flux estimates, making the careful selection and validation of these computational procedures essential for accurate iMFA.
Advanced Bioinformatics Tools and Databases for Integrated Metabolomics Data Interpretation
The complexity and volume of data generated in isotopic tracing studies necessitate the use of specialized bioinformatics software and databases. These tools provide comprehensive pipelines for data processing, statistical analysis, flux modeling, and biological interpretation. oup.com The integration of data from L-ASPARTIC ACID (1,4-13C2; 15N) tracing experiments with other omics data types (e.g., proteomics, transcriptomics) is a key feature of modern systems biology, and these tools are instrumental in achieving this synthesis.
Several software packages and databases are available to researchers, ranging from open-source tools to commercial platforms. These tools often feature graphical user interfaces that make complex analysis pipelines accessible to scientists without specialized bioinformatics skills. oup.com
| Tool | Primary Function | Key Features | Reference |
|---|---|---|---|
| MetaboAnalyst | Comprehensive metabolomics data analysis | Statistical analysis, functional enrichment analysis, pathway analysis, and visualization. Handles various data types. | oup.com |
| IDEOM | Untargeted metabolomics data processing | Automates noise filtering, metabolite identification, and data visualization within a Microsoft Excel interface. Includes tools for stable isotope tracking. | oup.com |
| DIMet | Differential analysis of targeted isotope-labeled data | Performs differential and time-series analyses of corrected isotopic labeling data from targeted experiments. | oup.com |
| isoSCAN | Quantification of isotopologues | An R-package that automatically quantifies isotopologues of key metabolites from both low and high-resolution MS data. | nih.gov |
| MIAMI (Mass Isotopolome Analysis for Mode of Action Identification) | Metabolic flux change estimation | Combines targeted and non-targeted approaches to identify variations in mass isotopomer distributions across different conditions. | nih.gov |
| mzMatch/IDEOM | LC-MS data processing and analysis | Provides a user-friendly interface for analyzing complex metabolomics datasets, with tools for stable isotope tracking and formula determination. | oup.com |
These computational frameworks, from the initial construction of metabolic models to the final interpretation using advanced bioinformatics tools, are indispensable for unlocking the full potential of data from sophisticated tracers like L-ASPARTIC ACID (1,4-13C2; 15N). They allow researchers to move beyond qualitative observations to a quantitative and systems-level understanding of metabolism in health and disease.
Q & A
Basic Research Questions
Q. How can L-Aspartic Acid (1,4-13C2; 15N) be synthesized with high isotopic purity?
- Methodology : Synthesis typically involves enzymatic or chemical incorporation of isotopic labels. For example:
- 13C labeling : Use sodium bicarbonate-13C or pyruvate-13C as precursors in transamination reactions .
- 15N labeling : Ammonium chloride-15N is often used as the nitrogen source during biosynthesis .
- Purification via ion-exchange chromatography or HPLC ensures >98% isotopic purity, as validated by mass spectrometry .
Q. Which analytical techniques are most effective for validating isotopic labeling in L-Aspartic Acid (1,4-13C2; 15N)?
- Key Methods :
- NMR Spectroscopy : Detects 13C and 15N incorporation at positions 1 and 4 (e.g., 13C NMR δ ~173 ppm for carboxyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight shifts (e.g., +2 Da for 13C2 and +1 Da for 15N) .
- Raman Spectroscopy : Identifies isotopic shifts in vibrational modes (e.g., 13C-labeled carboxyl groups at ~1,650 cm⁻¹) .
Q. How is L-Aspartic Acid (1,4-13C2; 15N) used in metabolic flux analysis?
- Applications :
- Tracks carbon and nitrogen flux in the tricarboxylic acid (TCA) cycle via 13C-labeled malate and 15N-labeled aspartate .
- Hyperpolarized 13C magnetic resonance spectroscopy (MRS) enables real-time imaging of metabolic pathways in vivo .
Advanced Research Questions
Q. How can researchers design experiments to track multiple isotopic labels (e.g., 13C, 15N) simultaneously in metabolic studies?
- Experimental Design :
- Use dual-isotope tracing with [1,4-13C2]fumarate and 15N-labeled ammonium chloride to monitor TCA cycle and nitrogen assimilation .
- Optimize detection parameters for simultaneous 13C MRS and 15N NMR to avoid signal overlap .
- Critical Considerations :
- Account for isotopic dilution effects using kinetic models .
- Validate cross-talk between pathways using knockouts or enzyme inhibitors .
Q. How to resolve contradictions in NMR data caused by thermal deformations in crystalline L-Aspartic Acid?
- Methodology :
- Perform temperature-resolved powder X-ray diffraction (TRPXRD) to monitor structural stability (e.g., monoclinic lattice parameters shift with temperature) .
- Correct NMR peak broadening by controlling sample temperature (±0.1°C) during data acquisition .
- Compare experimental data with NIST reference spectra to identify artifacts .
Q. What strategies mitigate signal interference in mass spectrometry when analyzing multi-isotope-labeled aspartic acid derivatives?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
